Imidazo[1,2-a]pyridine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the imidazopyridine family, which is known for its applications in medicinal chemistry, particularly as central nervous system modulators, anti-cancer agents, and anti-tuberculosis agents .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine hydrochloride has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It is also used as covalent anticancer agents .
Mode of Action
It is known that the compound interacts with its targets through a process of phosphorylation . The compound may favor a nucleophilic attack if Δωk (or Δf(k)) > 0, whereas if Δωk (or Δf(k)) < 0, the site k may be favored for an electrophilic attack .
Biochemical Pathways
This compound affects various biochemical pathways. IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the immune response to infection.
Pharmacokinetics
One study indicated that q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of this compound varies depending on the disease it is used to treat. For instance, in the case of tuberculosis, it can lead to a significant reduction in bacterial load . In the context of cancer, it can inhibit the growth of tumor cells .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For example, it has been used as inhibitors against degradation of metal surface in acidic media . .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound has a wide spectrum of effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact metabolic pathways and interactions are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . Other methods include the use of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods: Industrial production often employs metal-free synthetic routes to minimize environmental impact. These methods include the use of solid support catalysts such as aluminum oxide and titanium tetrachloride . The focus is on developing eco-friendly and efficient protocols for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules.
Biology: Acts as a probe in biochemical assays.
Medicine: Exhibits significant activity against multidrug-resistant tuberculosis and is used in the development of anti-cancer drugs
Industry: Employed in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Uniqueness: Imidazo[1,2-a]pyridine hydrochloride is unique due to its broad spectrum of biological activities and its ability to act as a scaffold for various pharmacologically active compounds. Its versatility in undergoing different chemical reactions and its eco-friendly synthetic routes further distinguish it from other similar compounds .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXJSYJMGKHWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487444 | |
Record name | Imidazo[1,2-a]pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-64-1 | |
Record name | Imidazo[1,2-a]pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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